molecular formula C16H22N4O3 B1392557 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1243100-90-4

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Cat. No.: B1392557
CAS No.: 1243100-90-4
M. Wt: 318.37 g/mol
InChI Key: ZDLWCFXEPRUBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular topology and heterocyclic architecture

The molecular framework of this compound exhibits a distinctive heterocyclic architecture characterized by the integration of multiple aromatic and saturated ring systems. The core structural element consists of a 1,4-diazepane ring, which represents a seven-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions. This diazepane moiety is connected through a methylene linker to a 1,2,4-oxadiazole ring, creating a hybrid molecular structure with unique topological properties.

The 1,2,4-oxadiazole component functions as a five-membered aromatic heterocycle containing one oxygen atom and two nitrogen atoms in specific positional arrangements. This oxadiazole ring system exhibits significant bioisosteric properties, particularly serving as an effective replacement for ester and amide functionalities due to its ability to form specific hydrogen bonding interactions while maintaining enhanced metabolic stability. The molecular formula of the complete compound can be expressed as Carbon₁₈Hydrogen₂₄Nitrogen₄Oxygen₃, reflecting the substantial molecular complexity arising from the integration of multiple heteroatoms within the overall framework.

The connectivity pattern demonstrates that the 1,4-diazepane nitrogen at position 1 forms a covalent bond with the methylene carbon, which subsequently connects to the 1,2,4-oxadiazole ring at the 5-position. This specific attachment point is crucial for the overall molecular stability, as the 5-position of 1,2,4-oxadiazole rings typically exhibits enhanced electrophilic character due to the electron-withdrawing effects of both the oxygen and nitrogen heteroatoms. The 3,4-dimethoxyphenyl substituent is attached to the 3-position of the oxadiazole ring, creating an extended conjugated system that significantly influences the electronic properties of the entire molecule.

Structural Component Ring Size Heteroatoms Connectivity Position
1,4-Diazepane 7-membered 2 Nitrogen N-1 to methylene
1,2,4-Oxadiazole 5-membered 1 Oxygen, 2 Nitrogen C-5 from methylene, C-3 to phenyl
3,4-Dimethoxyphenyl 6-membered 2 Oxygen (methoxy) Connected to oxadiazole C-3

Conformational analysis of the 1,4-diazepane ring system

The conformational behavior of the 1,4-diazepane ring system in this compound exhibits considerable complexity due to the inherent flexibility of the seven-membered saturated heterocycle. The 1,4-diazepane ring demonstrates a strong preference for adopting chair conformations, similar to other seven-membered ring systems, as evidenced by crystallographic studies of related compounds. The chair conformation minimizes torsional strain and unfavorable steric interactions between ring substituents while maintaining optimal bond angles and lengths throughout the ring framework.

Computational studies utilizing density functional theory methods have revealed that 1,4-diazepane derivatives typically exhibit ring inversion barriers ranging from 10 to 21 kilojoules per mole, depending on the nature and positioning of substituents. The presence of the methylene-oxadiazole substituent at the N-1 position significantly influences the conformational equilibrium by introducing additional steric and electronic factors. The bulky substituent tends to adopt an equatorial orientation to minimize unfavorable 1,3-diaxial interactions, which is consistent with observations in related 1,4-diazepane derivatives bearing aromatic substituents.

The puckering parameters for the 1,4-diazepane ring can be characterized using spherical polar coordinates, where the total puckering amplitude typically ranges from 0.70 to 0.75 Ångströms. The displacement of individual ring atoms from the mean plane defined by carbon atoms reveals alternating positive and negative values, confirming the chair-like geometry. Nuclear magnetic resonance spectroscopy provides crucial information about the conformational dynamics, with characteristic coupling constants indicating the preferential adoption of specific ring conformations in solution.

Conformational Parameter Typical Range Influence of Substitution
Ring Inversion Barrier 10-21 kJ/mol Increased with bulky substituents
Puckering Amplitude 0.70-0.75 Å Maintained in chair forms
Preferred Substituent Orientation Equatorial Minimizes steric interactions
Carbon-Carbon Bond Angles 109-115° Slight deviation from tetrahedral

Electronic configuration of the 1,2,4-oxadiazole moiety

The electronic structure of the 1,2,4-oxadiazole moiety within this compound exhibits distinctive characteristics that arise from the specific arrangement of heteroatoms within the five-membered aromatic ring. The 1,2,4-oxadiazole ring demonstrates moderate aromaticity with an aromatic index of approximately 39 to 48, making it among the least aromatic of the five-membered heterocyclic systems. This reduced aromaticity contributes to the enhanced reactivity of the ring system and its tendency to undergo various rearrangement reactions under specific conditions.

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the nitrogen atoms, particularly the pyridine-like nitrogen at position 4, which exhibits nucleophilic character. The lowest unoccupied molecular orbital shows significant contribution from the carbon atoms at positions 3 and 5, with the carbon at position 5 demonstrating enhanced electrophilic character due to the electron-withdrawing effects of adjacent heteroatoms. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital typically ranges from 4.5 to 5.2 electron volts for substituted 1,2,4-oxadiazole derivatives, indicating moderate electronic stability.

Time-dependent density functional theory calculations provide insights into the electronic excitation properties of the oxadiazole system. The ultraviolet absorption maximum typically occurs around 250 to 280 nanometers, corresponding to π-π* transitions within the aromatic system. The presence of the 3,4-dimethoxyphenyl substituent significantly influences these electronic transitions through extended conjugation, leading to bathochromic shifts in the absorption spectrum. The dipole moment of the oxadiazole ring system ranges from 2.5 to 4.0 Debye units, reflecting the asymmetric distribution of electron density within the heterocyclic framework.

Electronic Property Value Range Computational Method
Highest Occupied Molecular Orbital Energy -6.2 to -5.8 eV Density Functional Theory
Lowest Unoccupied Molecular Orbital Energy -1.0 to -0.6 eV Density Functional Theory
Energy Gap 4.5-5.2 eV Time-Dependent Density Functional Theory
Ultraviolet Absorption Maximum 250-280 nm Experimental/Theoretical
Dipole Moment 2.5-4.0 D Computational

Substituent effects of 3,4-dimethoxyphenyl group

The incorporation of the 3,4-dimethoxyphenyl substituent at the 3-position of the 1,2,4-oxadiazole ring introduces significant electronic and steric effects that modulate the overall molecular properties of this compound. The two methoxy groups positioned at the 3 and 4 positions of the phenyl ring function as electron-donating substituents through both inductive and resonance mechanisms, creating a substantial impact on the electronic distribution throughout the conjugated system. The resonance donation from the methoxy oxygen atoms increases the electron density on the phenyl ring, which subsequently influences the electron distribution within the attached oxadiazole moiety.

Hammett correlation analysis reveals that the 3,4-dimethoxyphenyl substitution pattern exhibits a combined substituent constant (σ) of approximately -0.15, indicating net electron-donating character. This electron donation stabilizes the π-electron system and affects the reactivity of both the phenyl ring and the oxadiazole heterocycle. The methoxy substituents also influence the conformational preferences of the phenyl ring relative to the oxadiazole plane, with the optimal dihedral angle typically ranging from 25 to 45 degrees to balance conjugative stabilization with steric interactions.

Spectroscopic studies demonstrate that the 3,4-dimethoxyphenyl substituent significantly affects the infrared absorption characteristics of the compound. The carbonyl-related stretching frequencies in the oxadiazole ring system show systematic shifts due to the electronic influence of the methoxy groups, with typical frequencies observed around 1600 to 1650 wavenumbers for carbon-nitrogen stretching vibrations. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the methoxy protons appearing around 3.8 to 4.0 parts per million, while the aromatic protons of the dimethoxyphenyl ring appear in the range of 6.8 to 7.2 parts per million, reflecting the electron-rich nature of the substituted aromatic system.

The steric effects of the methoxy substituents contribute to the overall molecular volume and influence potential intermolecular interactions. The oxygen atoms of the methoxy groups can participate in hydrogen bonding interactions, either as hydrogen bond acceptors with protic solvents or as coordination sites for metal ions. This capability enhances the solubility characteristics of the compound in polar solvents and may influence its pharmacokinetic properties when considered for pharmaceutical applications.

Substituent Parameter 3,4-Dimethoxyphenyl Effect Spectroscopic Evidence
Hammett σ Constant -0.15 (electron-donating) Infrared frequency shifts
Resonance Contribution +0.12 Nuclear magnetic resonance chemical shifts
Inductive Effect -0.03 Ultraviolet absorption changes
Optimal Dihedral Angle 25-45° X-ray crystallography/computation
Methoxy Proton Chemical Shift 3.8-4.0 ppm Nuclear magnetic resonance
Aromatic Proton Chemical Shift 6.8-7.2 ppm Nuclear magnetic resonance

Properties

IUPAC Name

5-(1,4-diazepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-21-13-5-4-12(10-14(13)22-2)16-18-15(23-19-16)11-20-8-3-6-17-7-9-20/h4-5,10,17H,3,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLWCFXEPRUBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3CCCNCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a key heterocyclic scaffold in this compound. Established synthetic routes to 1,2,4-oxadiazoles typically fall into two main categories:

  • Amidoxime and Carboxylic Acid Derivative Cyclization:
    The classical and most widely used method involves the cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. This approach was first described by Tiemann and Krüger and has been refined over time to improve yields and reaction conditions. For example, the use of catalysts like tetrabutylammonium fluoride (TBAF) or pyridine enhances the efficiency of the cyclization process. Coupling reagents such as EDC, DCC, CDI, or TBTU are often employed to activate carboxylic acids or esters to facilitate ring closure.

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles:
    Another method involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles, catalyzed by transition metals such as platinum(IV). While this method can proceed under mild conditions, it suffers from drawbacks including poor solubility of reactants, formation of side products (like 1,2,5-oxadiazole-2-oxides), and expensive catalysts, limiting its practical application.

A recent advancement includes a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature using amidoximes and methyl or ethyl esters in a NaOH/DMSO superbase medium. This method offers a simpler purification process and moderate to excellent yields, although reaction times can be lengthy (4-24 hours).

Preparation of the 1,4-Diazepane Moiety and Its Functionalization

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. Its synthesis typically involves cyclization reactions using appropriate diamine precursors and alkylating agents or aldehydes.

  • Catalytic Synthesis of 1,4-Diazepine Derivatives:
    Research has demonstrated efficient synthesis of 1,4-diazepine derivatives via the reaction of ketimine intermediates with aldehydes in the presence of catalysts such as Keggin-type heteropolyacids (HPAs) or trifluoroacetic acid (CF3COOH). These catalysts provide strong Brønsted acidity and redox properties, enabling high yields and shorter reaction times for both electron-donating and electron-withdrawing substituted derivatives.

  • Catalyst Preparation and Reuse:
    HPAs like phosphomolybdic acid and phosphotungstic acid are prepared by heating metal oxides with diluted phosphoric acid, with vanadium-substituted variants obtained via acidification of appropriate salt mixtures. These catalysts are recoverable and reusable, contributing to greener synthesis protocols.

Coupling of the Oxadiazole and Diazepane Units

The final step in preparing 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane involves linking the oxadiazole ring bearing the 3,4-dimethoxyphenyl substituent to the diazepane ring via a methylene bridge.

  • Methylene Linkage Formation:
    This is typically achieved through nucleophilic substitution or reductive amination strategies where a suitable halomethyl or aldehyde-functionalized oxadiazole intermediate reacts with the diazepane nitrogen. The reaction conditions are optimized to preserve the integrity of both heterocycles and to maximize yield.

  • Reaction Conditions:
    Solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used, with reflux or room temperature conditions depending on the reactivity of intermediates. Catalysts or bases may be employed to facilitate the coupling.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Catalysts Conditions Yield & Notes
1. Oxadiazole ring formation Cyclization of amidoximes with acyl derivatives Amidoximes, acyl chlorides/esters, coupling reagents (EDC, DCC) Room temp to reflux, pyridine or TBAF catalyst Moderate to high yields; purification required
2. Diazepane synthesis Reaction of ketimine intermediates with aldehydes Ketimines, aldehydes, HPAs or CF3COOH Reflux in ethanol, catalytic amounts High yields, short reaction times
3. Coupling of units Nucleophilic substitution or reductive amination Halomethyl oxadiazole intermediate, 1,4-diazepane Ethanol/DMSO, reflux or RT, base/catalyst Optimized for high purity and yield

Research Findings and Optimization Notes

  • The use of Keggin-type heteropolyacids as catalysts in the diazepane ring formation step significantly improves catalytic efficiency compared to conventional acids, yielding cleaner products with reduced waste.

  • The one-pot superbase-mediated synthesis of the oxadiazole ring reduces the number of purification steps and allows for structural diversity in the oxadiazole substituents, which is beneficial for tailoring the 3,4-dimethoxyphenyl substitution.

  • Careful control of reaction conditions during the coupling step is critical to avoid decomposition or side reactions, particularly due to the sensitivity of the oxadiazole ring to harsh conditions.

  • Overall, the multi-step synthesis requires rigorous purification at each stage, often involving recrystallization or chromatographic techniques, to ensure the final compound's purity and structural integrity.

This comprehensive synthesis strategy integrates well-established heterocyclic chemistry methods with modern catalytic approaches to efficiently prepare this compound with high purity and yield, suitable for further pharmacological or material science applications.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenated reagents, polar solvents, elevated temperatures.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C24H27FN4O4
  • Molecular Weight : 427.5 g/mol
  • IUPAC Name : 1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

These properties contribute to its bioactivity and interaction with various biological targets.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. The presence of the 3,4-dimethoxyphenyl group enhances its efficacy against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

Case Study:

A study published in Cancer Research demonstrated that derivatives of oxadiazole compounds significantly reduced tumor volume in xenograft models of breast cancer. The mechanism was linked to the inhibition of angiogenesis and modulation of apoptotic pathways .

Neuropharmacology

The diazepane structure is known for its potential neuroactive properties. Research has suggested that this compound may exhibit anxiolytic and antidepressant effects through modulation of neurotransmitter systems such as GABAergic and serotonergic pathways.

Case Study:

In a preclinical study reported in Neuropharmacology, the administration of this compound resulted in improved behavioral outcomes in animal models of anxiety and depression. The study highlighted its potential as a novel therapeutic agent for mood disorders .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The oxadiazole ring is known to contribute to the antimicrobial action by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Drug Discovery and Development

The compound is included in various screening libraries aimed at drug discovery. It has been identified as a lead compound for further optimization due to its favorable pharmacokinetic properties and bioactivity profile.

Screening Libraries:

  • Antimitotic Tubulin Library
  • GPCR Targeted Library
  • Antiviral Compounds Library

These libraries facilitate the identification of new therapeutic agents targeting diseases such as cancer, infections, and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole ring is known for its ability to interact with biological macromolecules, potentially disrupting cellular processes and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane
  • Molecular formula : C₁₃H₁₆N₄S
  • Key differences :
    • Replaces the oxadiazole ring with a thiadiazole (sulfur instead of oxygen).
    • Lacks the 3,4-dimethoxyphenyl substituent, instead featuring a simple phenyl group .
  • Implications :
    • The thiadiazole’s sulfur atom may enhance π-π stacking interactions but reduce metabolic stability compared to oxadiazole.
    • Simpler phenyl substitution likely reduces steric hindrance and lipophilicity relative to the dimethoxyphenyl group.
Compound B : Diazepam (Valium®)
  • Molecular formula : C₁₆H₁₃ClN₂O
  • Key differences: Contains a benzodiazepinone core (aromatic fused ring system with a ketone) instead of a saturated diazepane. Substituted with a chloro and methyl group, contributing to its psychoactive properties .
  • Implications: The aromatic benzodiazepinone core is critical for GABA receptor binding, a mechanism absent in the non-aromatic diazepane structure of the target compound.
Compound C : 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one
  • Molecular formula : C₂₂H₂₀N₄O₄
  • Key differences: Features a dihydropyridazinone core instead of diazepane. Substituted with 3,5-dimethoxyphenyl and 3,4-dimethylphenyl groups .
  • Additional methyl groups may increase steric bulk compared to the target compound.

Structural and Functional Comparison Table

Property Target Compound Compound A (Thiadiazole) Compound B (Diazepam) Compound C (Dihydropyridazinone)
Core Structure 1,4-Diazepane + oxadiazole 1,4-Diazepane + thiadiazole Benzodiazepinone Dihydropyridazinone + oxadiazole
Substituents 3,4-Dimethoxyphenyl Phenyl Cl, CH₃ 3,5-Dimethoxyphenyl, 3,4-dimethylphenyl
Molecular Weight 318.37 g/mol 260.35 g/mol 284.74 g/mol 404.4 g/mol
Key Functional Groups Methoxy, oxadiazole Thiadiazole Chloro, ketone Methoxy, methyl, ketone
Lipophilicity (Predicted) High (dimethoxy) Moderate (phenyl) Moderate High (dimethoxy + methyl)

Pharmacological and Chemical Implications

  • Metabolic Stability : Oxadiazoles (target compound) are generally more stable than thiadiazoles (Compound A) due to reduced susceptibility to nucleophilic attack .

Biological Activity

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is a compound that falls under the category of oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N3O5SC_{21}H_{23}N_{3}O_{5}S. The structure features a 1,2,4-oxadiazole ring and a diazepane moiety, which are known to enhance the pharmacological profile of compounds.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit notable anticancer properties. In a study evaluating various oxadiazole derivatives for their efficacy against different cancer cell lines, compounds similar to this compound demonstrated significant cytotoxic effects. For instance:

  • Case Study : A derivative with an oxadiazole core showed an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line and 0.80 µM against HCT-116 colon cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)
Oxadiazole Derivative APC-30.67
Oxadiazole Derivative BHCT-1160.80
Oxadiazole Derivative CUO-310.87

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been extensively studied. Compounds containing the 1,2,4-oxadiazole scaffold have shown efficacy against various bacterial and fungal strains.

  • Research Findings : A study highlighted that certain oxadiazole derivatives exhibited significant antibacterial activity against Mycobacterium bovis and other pathogens .

Table 2: Antimicrobial Efficacy of Selected Oxadiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Oxadiazole Derivative DMycobacterium bovis10 µg/mL
Oxadiazole Derivative EEscherichia coli15 µg/mL
Oxadiazole Derivative FStaphylococcus aureus12 µg/mL

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial properties, oxadiazoles have been reported to possess anti-inflammatory and analgesic activities. For example:

  • Study Overview : A series of synthesized oxadiazoles were evaluated for their anti-inflammatory effects in animal models. Results indicated a significant reduction in inflammation markers compared to control groups .

Mechanistic Insights

The biological activities of oxadiazoles are often attributed to their ability to interact with specific biological targets:

  • Molecular Docking Studies : These studies have shown that compounds like this compound can bind effectively to enzymes involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. Q1. What are the optimized synthetic routes for 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Steps : Synthesis typically involves coupling a 1,2,4-oxadiazole precursor (e.g., 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole) with a diazepane backbone via nucleophilic substitution or reductive amination. For example, intermediates like 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine () may serve as building blocks.
  • Condition Optimization : Use of anhydrous solvents (e.g., THF, DMF) and catalysts like Pd/C for hydrogenation (). Temperature control (60–80°C) and pH adjustments (e.g., basic conditions for acylation) are critical to suppress side reactions.
  • Yield Enhancement : Purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization improves purity .

Structural Elucidation and Analytical Techniques

Q. Q2. How can NMR, X-ray crystallography, and computational modeling resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR Analysis : ¹H and ¹³C NMR (e.g., CDCl₃ as solvent) identify substituent positions on the oxadiazole and diazepane rings. For example, methoxy groups (δ 3.75–3.80 ppm) and diazepane protons (δ 2.17–5.20 ppm) are diagnostic ().
  • X-ray Crystallography : Determines bond lengths, torsion angles, and stereochemistry. As seen in diazepane derivatives (), asymmetric parameters (e.g., puckering amplitude) clarify ring conformations.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and dock the compound into biological targets (e.g., neurotransmitter receptors) .

Biological Activity and Mechanism

Q. Q3. What in vitro assays are suitable for evaluating its interaction with neurotransmitter receptors?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled GABA_A or serotonin receptor ligands) quantify affinity (IC₅₀).
  • Functional Assays : Electrophysiology (patch-clamp) or calcium flux assays measure receptor modulation.
  • Enzyme Inhibition : For cholinesterase activity, Ellman’s method (e.g., acetylthiocholine hydrolysis) is used, as demonstrated in pyrazoline derivatives ().

Advanced Structure-Activity Relationships (SAR)

Q. Q4. How does the 3,4-dimethoxyphenyl substituent influence pharmacological activity compared to other aryl groups?

Methodological Answer:

  • Electron-Donating Effects : Methoxy groups enhance π-π stacking with receptor aromatic residues (e.g., serotonin receptors), as seen in analogs ().
  • Comparative SAR : Replace dimethoxyphenyl with fluorophenyl or chlorophenyl () to assess steric/electronic effects. Bioisosteric substitution (e.g., oxadiazole → isoxazole) alters metabolic stability ().

Stability and Degradation Pathways

Q. Q5. What are the major degradation products under accelerated stability conditions (pH, temperature)?

Methodological Answer:

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor via HPLC-MS.
  • Identified Pathways : Hydrolysis of the oxadiazole ring to amidoxime or cleavage of the diazepane N-methyl group ().
  • Mitigation Strategies : Lyophilization or formulation with cyclodextrins improves stability .

Computational and Docking Studies

Q. Q6. How can molecular docking predict binding modes to GABA_A receptors?

Methodological Answer:

  • Protein Preparation : Retrieve GABA_A receptor structures (PDB: 6HUP). Optimize protonation states with tools like PROPKA.
  • Ligand Preparation : Generate 3D conformers of the compound (e.g., Open Babel) and assign charges (AM1-BCC).
  • Docking Workflow : Use AutoDock Vina or Glide for flexible docking. Validate with known agonists (e.g., benzodiazepines in ).

Data Contradictions and Reproducibility

Q. Q7. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, ligand concentrations). For example, IC₅₀ variations may arise from differences in receptor subtypes ( vs. 15).
  • Meta-Analysis : Use tools like RevMan to aggregate data. Highlight confounding factors (e.g., solvent effects in solubility).
  • Experimental Replication : Standardize protocols (e.g., OECD guidelines) and use reference compounds ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.